- Preparation of heterocycles as mTOR inhibitors, China, , ,
Cas no 938443-21-1 (4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine)
![4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine structure](https://it.kuujia.com/scimg/cas/938443-21-1x500.png)
938443-21-1 structure
Nome del prodotto:4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine
Numero CAS:938443-21-1
MF:C11H10Cl2N4O
MW:285.129299640656
MDL:MFCD13181198
CID:832722
PubChem ID:57442172
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine
- 2,7-Dichlor-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidin
- 2,7-dichloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine
- 4-(2,7-Dichloropyrido[2,3-d]-pyrimidin-4-yl)morpholine
- PYRIDO[2,3-D]PYRIMIDINE, 2,7-DICHLORO-4-(4-MORPHOLINYL)-
- Pyrido[2,3-d]pyrimidine,2,7-dichloro-4-(4-morpholinyl)-
- 2,7-Dichloro-4-morpholin-4-yl-pyrido[2,3-d]pyrimidine
- C11H10Cl2N4O
- 6005AC
- AX8237638
- 2,7-Dichloro-4-(4-morpholinyl)pyrido[2,3-d]pyrimidine (ACI)
- AKOS016007253
- CS-13044
- DB-357344
- DTXSID20726477
- 938443-21-1
- CS-B0239
- SCHEMBL1218884
-
- MDL: MFCD13181198
- Inchi: 1S/C11H10Cl2N4O/c12-8-2-1-7-9(14-8)15-11(13)16-10(7)17-3-5-18-6-4-17/h1-2H,3-6H2
- Chiave InChI: LMWIZPCKEPDNLP-UHFFFAOYSA-N
- Sorrisi: ClC1N=C(N2CCOCC2)C2C(=NC(=CC=2)Cl)N=1
Proprietà calcolate
- Massa esatta: 284.0231663g/mol
- Massa monoisotopica: 284.0231663g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 18
- Conta legami ruotabili: 1
- Complessità: 290
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 51.1
- XLogP3: 2.8
Proprietà sperimentali
- Colore/forma: NA
- Densità: 1.5±0.1 g/cm3
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Stoccaggio a -4 ℃ (6-12weeks), lungo periodo di conservazione a -20 ℃ (1-2years), trasporto a 0 ℃
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Fluorochem | 231583-250mg |
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine |
938443-21-1 | 95% | 250mg |
£529.00 | 2022-02-28 | |
Fluorochem | 231583-1g |
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine |
938443-21-1 | 95% | 1g |
£1322.00 | 2022-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057918-1g |
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine |
938443-21-1 | 98% | 1g |
¥4832.00 | 2024-04-24 | |
eNovation Chemicals LLC | D767802-250mg |
4-(2,7-dichloropyrido[2,3-d]pyriMidin-4-yl)Morpholine |
938443-21-1 | 98% | 250mg |
$450 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057918-100mg |
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine |
938443-21-1 | 98% | 100mg |
¥1450.00 | 2024-04-24 | |
Crysdot LLC | CD11008607-1g |
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine |
938443-21-1 | 97% | 1g |
$620 | 2024-07-19 | |
Chemenu | CM163599-1g |
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine |
938443-21-1 | 97% | 1g |
$539 | 2024-07-19 | |
eNovation Chemicals LLC | D767802-100mg |
4-(2,7-dichloropyrido[2,3-d]pyriMidin-4-yl)Morpholine |
938443-21-1 | 98% | 100mg |
$300 | 2023-09-04 | |
eNovation Chemicals LLC | D767802-1g |
4-(2,7-dichloropyrido[2,3-d]pyriMidin-4-yl)Morpholine |
938443-21-1 | 98% | 1g |
$825 | 2023-09-04 | |
Alichem | A029191905-1g |
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine |
938443-21-1 | 97% | 1g |
$845.00 | 2023-08-31 |
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Dichloromethane ; rt; 19 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 - 5 °C
1.2 1 h, 0 - 5 °C; 1 h, rt
1.2 1 h, 0 - 5 °C; 1 h, rt
Riferimento
- Preparation of 1H-pyrido[2,3-d]pyrimidine derivatives for combination therapy of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C → rt
Riferimento
- Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylacetamide ; -20 °C; 1 h, rt
Riferimento
- Pyridinopyrimidines as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 - 5 °C
1.2 1 h; 1 h, rt
1.2 1 h; 1 h, rt
Riferimento
- Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Dichloromethane ; rt; 19 h, rt
Riferimento
- Preparation of heteroaryl-fused-pyrimidine derivatives as mTOR and PI3K inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 - 5 °C; 1 h; 1 h, 0 - 5 °C
Riferimento
- 2-Methylmorpholine-substituted pyrido-, pyrazo- and pyrimidopyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Preparation of pyridine and morpholine derivatives as combination products for treatment of cancer., United States, , ,
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine Raw materials
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine Preparation Products
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine Letteratura correlata
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
938443-21-1 (4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine) Prodotti correlati
- 175867-55-7(Dabigatran Etexilate Impurity 84)
- 328022-74-8(3-{(4-bromophenyl)methylsulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one)
- 1502186-62-0(3-(3-amino-6-methylpyridin-2-yl)oxypropan-1-ol)
- 2680895-11-6(4-{(tert-butoxy)carbonyl(1H-1,2,4-triazol-1-yl)methylamino}benzoic acid)
- 1246815-06-4(α-Hydroxy-cyclohexanemethanesulfonic Acid-d11 Sodium Salt)
- 2228429-15-8(3-amino-1-(2,6-difluoro-3-nitrophenyl)propan-1-one)
- 2549002-90-4(3-(4-{1H-pyrazolo3,4-dpyrimidin-4-yl}-1,4-diazepan-1-yl)-1,2-benzothiazole-1,1-dione)
- 2228713-36-6(tert-butyl N-(2,6-dioxooxan-4-yl)(phenyl)methylcarbamate)
- 845781-52-4(5-(5-chlorothiophen-2-yl)-3-methyl-5-oxopentanoic acid)
- 2411289-69-3(Oxiran-2-yl-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso
